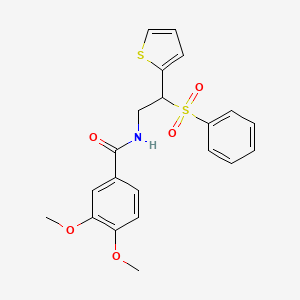

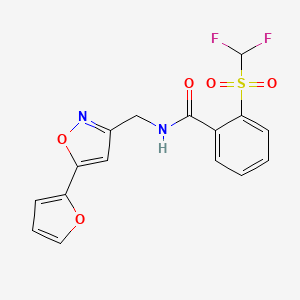

![molecular formula C22H25ClN4O B2647080 [1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189910-48-2](/img/structure/B2647080.png)

[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazoles and phenylpiperazines are key components of many functional molecules used in a variety of applications . Imidazoles are heterocycles that have been highlighted in recent advances in the synthesis of substituted imidazoles . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of imidazoles and related compounds can be analyzed by calculating the activation energy and analyzing their crystal structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazoles and related compounds can be monitored by techniques such as Thin Layer Chromatography (TLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be studied through various methods. For instance, absorption and photoluminescence studies can be performed to investigate the relationship between substituents and physical properties .Aplicaciones Científicas De Investigación

Metabolic Studies

Metabolic studies have explored the pathways and products of metabolism for various piperazine derivatives, which share structural similarities with [1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride. For instance, the metabolism of zipeprol, a compound containing the piperazine moiety, was examined in humans, dogs, and rats, revealing that it is mainly metabolized by N-dealkylation, oxidation, hydroxylation, and methylation (Constantin & Pognat, 1978). Similarly, another study focusing on the metabolism of L-735,524, a piperazine-containing HIV-1 protease inhibitor, found that it undergoes glucuronidation, N-oxidation, para-hydroxylation, and N-depyridomethylation among other pathways (Balani et al., 1995).

Pharmacokinetics and Toxicology

The pharmacokinetics, including absorption, metabolism, and excretion of compounds structurally related to this compound, have been an area of active research. For example, a study analyzing the disposition of SB-649868, an orexin 1 and 2 receptor antagonist with a piperazine ring, in humans, revealed detailed insights into its metabolic pathways and the extent of excretion through urine and feces (Renzulli et al., 2011). Another study on midazolam, a benzodiazepine with a piperazine moiety, highlighted its significant first-pass metabolism and the primary role of urinary excretion in its elimination (Heizmann & Ziegler, 1981).

Receptor Binding Studies

The binding affinity and occupancy of receptors by piperazine derivatives have been studied to understand their pharmacological potential. For instance, a study on a piperazine-based compound as a 5-HT(1A) antagonist demonstrated its potential in treating anxiety and mood disorders, revealing the receptor occupancy and tolerability at different doses (Rabiner et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the field of imidazole and related compound research could involve the design of novel proton conductive materials . The coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs) could be adopted to build up more structurally stable MOFs for proton conduction research .

Propiedades

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O.ClH/c1-2-24-13-12-23-22(24)26-16-14-25(15-17-26)21(27)20-10-8-19(9-11-20)18-6-4-3-5-7-18;/h3-13H,2,14-17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHSPEBSMRCPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide](/img/structure/B2646997.png)

![Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2647001.png)

![(E)-1-[4-(4-chlorophenyl)piperazino]-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2647004.png)

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2647007.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2647008.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2647009.png)

![N-methyl-N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2647019.png)